tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine
CAS No.: 2098066-58-9
Cat. No.: VC3119509
Molecular Formula: C6H12N2O
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098066-58-9 |
|---|---|
| Molecular Formula | C6H12N2O |
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | 1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-amine |
| Standard InChI | InChI=1S/C6H12N2O/c7-8-1-5-3-9-4-6(5)2-8/h5-6H,1-4,7H2 |
| Standard InChI Key | DJRTYRZZGZYFET-UHFFFAOYSA-N |
| SMILES | C1C2COCC2CN1N |
| Canonical SMILES | C1C2COCC2CN1N |
Introduction
Tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine is a complex organic compound featuring a unique fused heterocyclic structure. This structure consists of a tetrahydrofuran ring fused to a pyrrole ring, with an amine group attached. The compound is of significant interest in organic chemistry, medicinal chemistry, and materials science due to its distinctive properties and potential applications in drug development and materials synthesis.
Synthesis Methods
The synthesis of tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine typically involves multi-step organic reactions. Common approaches include the cyclization of suitable precursors under acidic or basic conditions to form the desired fused heterocyclic system. The introduction of the amine group often occurs through nucleophilic substitution reactions.
Biological Activity and Applications
Tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine can interact with biological targets such as enzymes or receptors, potentially modulating various biological pathways. Its unique structural features allow it to bind selectively to specific sites, which could be beneficial in pharmacology and biotechnology. Research continues to explore its biological activity and interactions with biomolecules.
Comparison with Related Compounds
| Compound Name | Structure | Key Differences |
|---|---|---|
| 4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)aniline | Includes an aniline group instead of an amine group | Different functional group attached to the pyrrole ring |
| 5-Benzyl-tetrahydro-3H-furo[3,4-c]pyrrol-1-one | Features a benzyl group and a ketone group | Different substituents and functional groups |
| tert-Butyl 1-oxotetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate | Includes a tert-butyl ester group and an oxo group | Different functional groups and solubility properties |
Research Findings and Future Directions
Research on tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine is ongoing, focusing on its biological activity and potential therapeutic applications. The compound's unique structure allows for diverse interactions within biological systems, making it a valuable candidate for further research and development in medicinal chemistry.
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